molecular formula C10H10ClNO4S B14656591 Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate CAS No. 51920-56-0

Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14656591
CAS No.: 51920-56-0
M. Wt: 275.71 g/mol
InChI Key: ZSISDYPSKSRXAK-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a prop-2-en-1-yl group attached to a 4-chlorobenzene-1-sulfonyl moiety through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of prop-2-en-1-ylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate
  • Prop-2-en-1-yl (4-fluorobenzene-1-sulfonyl)carbamate
  • Prop-2-en-1-yl (4-bromobenzene-1-sulfonyl)carbamate

Uniqueness

Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

51920-56-0

Molecular Formula

C10H10ClNO4S

Molecular Weight

275.71 g/mol

IUPAC Name

prop-2-enyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C10H10ClNO4S/c1-2-7-16-10(13)12-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13)

InChI Key

ZSISDYPSKSRXAK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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